2-Propen-1-ol,3-(2-methyl-7-benzothiazolyl)-,(E)-(9CI)
2-Propen-1-ol,3-(2-methyl-7-benzothiazolyl)-,(E)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
125873-50-9
VCID:
VC0150690
InChI:
InChI=1S/C11H11NOS/c1-8-12-10-6-2-4-9(5-3-7-13)11(10)14-8/h2-6,13H,7H2,1H3/b5-3+
SMILES:
CC1=NC2=CC=CC(=C2S1)C=CCO
Molecular Formula:
C11H11NOS
Molecular Weight:
205.28 g/mol
2-Propen-1-ol,3-(2-methyl-7-benzothiazolyl)-,(E)-(9CI)
CAS No.: 125873-50-9
Main Products
VCID: VC0150690
Molecular Formula: C11H11NOS
Molecular Weight: 205.28 g/mol
CAS No. | 125873-50-9 |
---|---|
Product Name | 2-Propen-1-ol,3-(2-methyl-7-benzothiazolyl)-,(E)-(9CI) |
Molecular Formula | C11H11NOS |
Molecular Weight | 205.28 g/mol |
IUPAC Name | (E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol |
Standard InChI | InChI=1S/C11H11NOS/c1-8-12-10-6-2-4-9(5-3-7-13)11(10)14-8/h2-6,13H,7H2,1H3/b5-3+ |
Standard InChIKey | CVRVOKGZJZJGJW-HWKANZROSA-N |
Isomeric SMILES | CC1=NC2=CC=CC(=C2S1)/C=C/CO |
SMILES | CC1=NC2=CC=CC(=C2S1)C=CCO |
Canonical SMILES | CC1=NC2=CC=CC(=C2S1)C=CCO |
Synonyms | 2-Propen-1-ol,3-(2-methyl-7-benzothiazolyl)-,(E)-(9CI) |
PubChem Compound | 14835740 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume